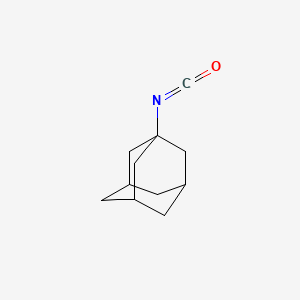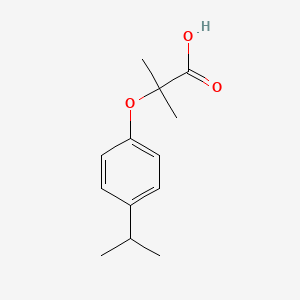
2-(4-Isopropylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Isopropylphenoxy)-2-methylpropanoic acid (IPMPA) is an organic compound that has been studied for its various applications in scientific research, particularly in the fields of biochemistry and physiology. IPMPA is a derivative of phenoxyacetic acid and is commonly used as a reagent in organic synthesis. It is also used as a chiral synthon for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. IPMPA has been studied for its potential applications in the development of new drug candidates, as well as its biochemical and physiological effects.
Scientific Research Applications
Degradation Studies
The degradation of compounds related to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid has been studied under various conditions. For instance, ciprofibrate, which contains a similar structure, was found to degrade into several products under different pH conditions. These findings are crucial for understanding the environmental impact and stability of such compounds (Dulayymi et al., 1993).
Biomolecular Chemistry
Research in biomolecular chemistry has investigated compounds structurally similar to this compound. For instance, isopropyl fibrates, which share a similar molecular structure, have been examined for their properties and potential applications. The study of these molecular conformations provides insights into drug design and pharmacological properties (Balendiran et al., 2012).
Mechanochemistry
The field of mechanochemistry explores the chemical and physical transformations of substances under mechanical force. Research involving ibuprofen, a compound with a similar structure to this compound, has demonstrated interesting mechanochemical behaviors, which could have implications for pharmaceutical processing and environmental remediation (Andini et al., 2012).
Synthesis of Anti-inflammatory Drugs
Research into the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) has involved the use of compounds related to this compound. The study of these syntheses helps in the development of more effective and safer NSAIDs (Hamon et al., 1995).
Environmental Applications
The compound has been studied in environmental contexts as well. For instance, research on the adsorption of hazardous compounds from water using zinc hydroxide included a compound structurally similar to this compound. These findings are important for environmental clean-up and pollution control efforts (Kamaraj et al., 2018).
Photopolymerization
The compound's derivatives have been studied in the context of photopolymerization. Research in this area is significant for developing new materials with unique properties and applications in various industries, such as coatings and adhesives (Guillaneuf et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJWETIJBZKRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364173 | |
| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669747-64-2 | |
| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
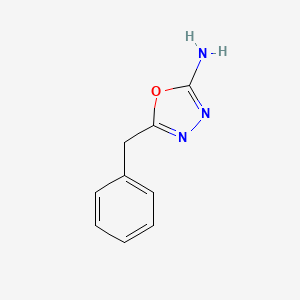
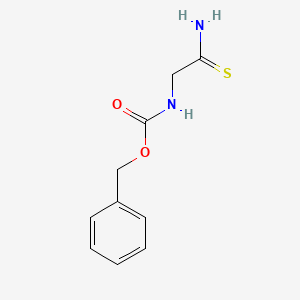
![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)



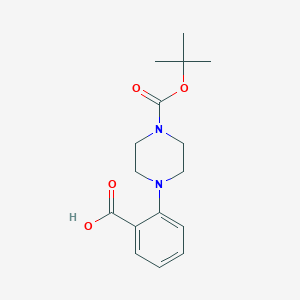
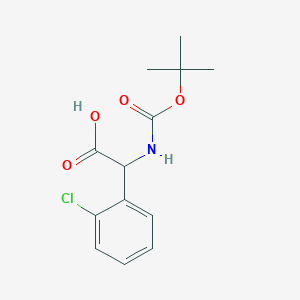

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
